

3-Chloro-4-methoxycinnamic acid CAS number 58236-76-3

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Compound of Interest

Compound Name:	3-Chloro-4-methoxycinnamic acid
CAS No.:	220353-69-5; 58236-76-3
Cat. No.:	B2907582

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An in-depth technical analysis of **3-Chloro-4-methoxycinnamic acid** requires a multidisciplinary approach, bridging synthetic organic chemistry, environmental toxicology, and advanced pharmacological applications. This whitepaper is designed for drug development professionals and analytical chemists, detailing the compound's synthesis, its role as a biomarker for environmental degradation, and its emerging utility as an antifungal chemosensitizer.

Physicochemical Profiling and Structural Identity

3-Chloro-4-methoxycinnamic acid is a halogenated, methoxy-substituted derivative of cinnamic acid. The presence of the electron-withdrawing chlorine atom ortho to the electron-donating methoxy group creates a unique electronic push-pull system across the aromatic ring, significantly influencing its reactivity and biological binding affinity.

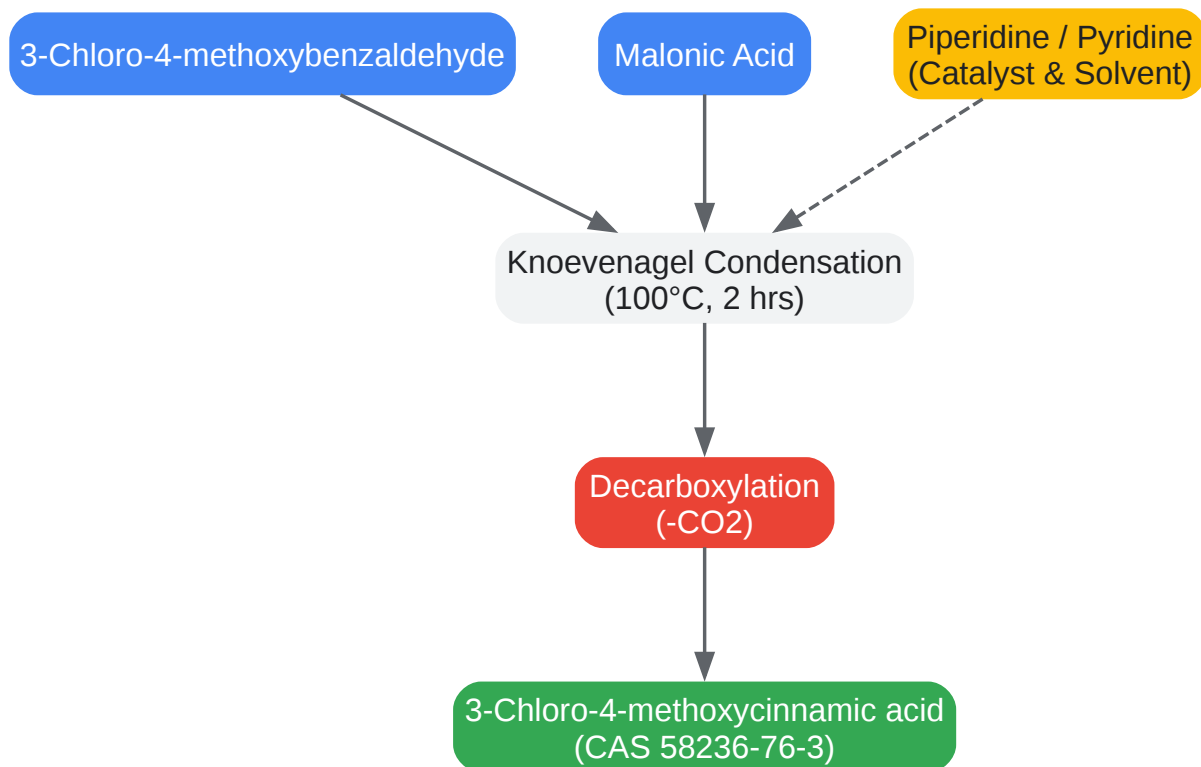
Table 1: Core Physicochemical Properties

Property	Value / Description
CAS Number	58236-76-3
Molecular Formula	C ₁₀ H ₉ ClO ₃
Molecular Weight	212.63 g/mol
SMILES String	<chem>COc1ccc(\C=C\C(O)=O)cc1Cl</chem>
Physical Form	Solid
Hazard Classification	Acute Tox. 4 Oral (H302); WGK 3

Chemical Synthesis: The Knoevenagel-Doebner Condensation

Mechanistic Rationale

The most efficient route to synthesize **3-chloro-4-methoxycinnamic acid** is via the Knoevenagel-Doebner condensation. The reaction utilizes 3-chloro-4-methoxybenzaldehyde and malonic acid. The choice of a secondary amine (piperidine) as a catalyst is highly deliberate: piperidine attacks the aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for the nucleophilic attack by the malonate enolate. Pyridine serves a dual purpose as both the solvent and a weak base, facilitating the final decarboxylation step to yield the trans-alkene (E-isomer)[1].



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Workflow of Knoevenagel-Doebner condensation for **3-chloro-4-methoxycinnamic acid**.

Step-by-Step Protocol & Self-Validation

- Reagent Assembly: In a round-bottom flask, combine 0.1 mol of 3-chloro-4-methoxybenzaldehyde with 0.12 mol of malonic acid[1].
- Catalyst Addition: Add 40 mL of anhydrous pyridine and 1 mL of piperidine[1].
- Condensation & Decarboxylation: Heat the mixture under reflux at 100°C. Causality note: Monitor the reaction via the evolution of CO₂ gas. Continue heating for exactly 30 minutes after visible gas evolution ceases (typically 1.5 to 2 hours total) to ensure complete decarboxylation[1].
- Precipitation: Cool the mixture to room temperature and pour it slowly into a vigorously stirred mixture of concentrated HCl and crushed ice. The acid will precipitate immediately[1].

- System Validation (Purity Check): Filter the crude solid and recrystallize twice from aqueous acetic acid or ethanol. Validate the structural integrity using $^1\text{H-NMR}$; the formation of the trans-isomer is confirmed by the presence of two doublet signals in the alkene region (approx. 6.3 and 7.6 ppm) with a large coupling constant ($J \approx 16$ Hz).

Environmental Chemistry: Photodegradation Biomarker

In environmental and cosmetic chemistry, **3-chloro-4-methoxycinnamic acid** is a critical biomarker for the degradation of 2-ethylhexyl 4-methoxycinnamate (EHMC), a ubiquitous UV filter used in sunscreens[2].

When EHMC is exposed to UV radiation in the presence of Reactive Oxygen and Chlorine Species (ROCS)—such as hypochlorous acid (HOCl) commonly found in chlorinated swimming pools—the molecule undergoes rapid photochemical and radical-mediated degradation[2]. The high electron density of the C=C bridge makes it highly susceptible to electrophilic attack by chlorine radicals, leading to bridge cleavage and subsequent halogenation of the aromatic ring[2].

Table 2: Key Photodegradation Products of EHMC in ROCS Environments[2]

Degradation Product	Formation Condition	Environmental Implication
3-Chloro-4-methoxycinnamic acid	H_2O_2 / HCl / UV	Increased polarity and aquatic mobility.
3,5-Dichloro-4-methoxycinnamic acid	H_2O_2 / HCl / UV	Higher persistence; potential bioaccumulation.
4-Methoxybenzaldehyde (4-MBA)	H_2O_2 / UV	Primary cleavage product; moderate toxicity.

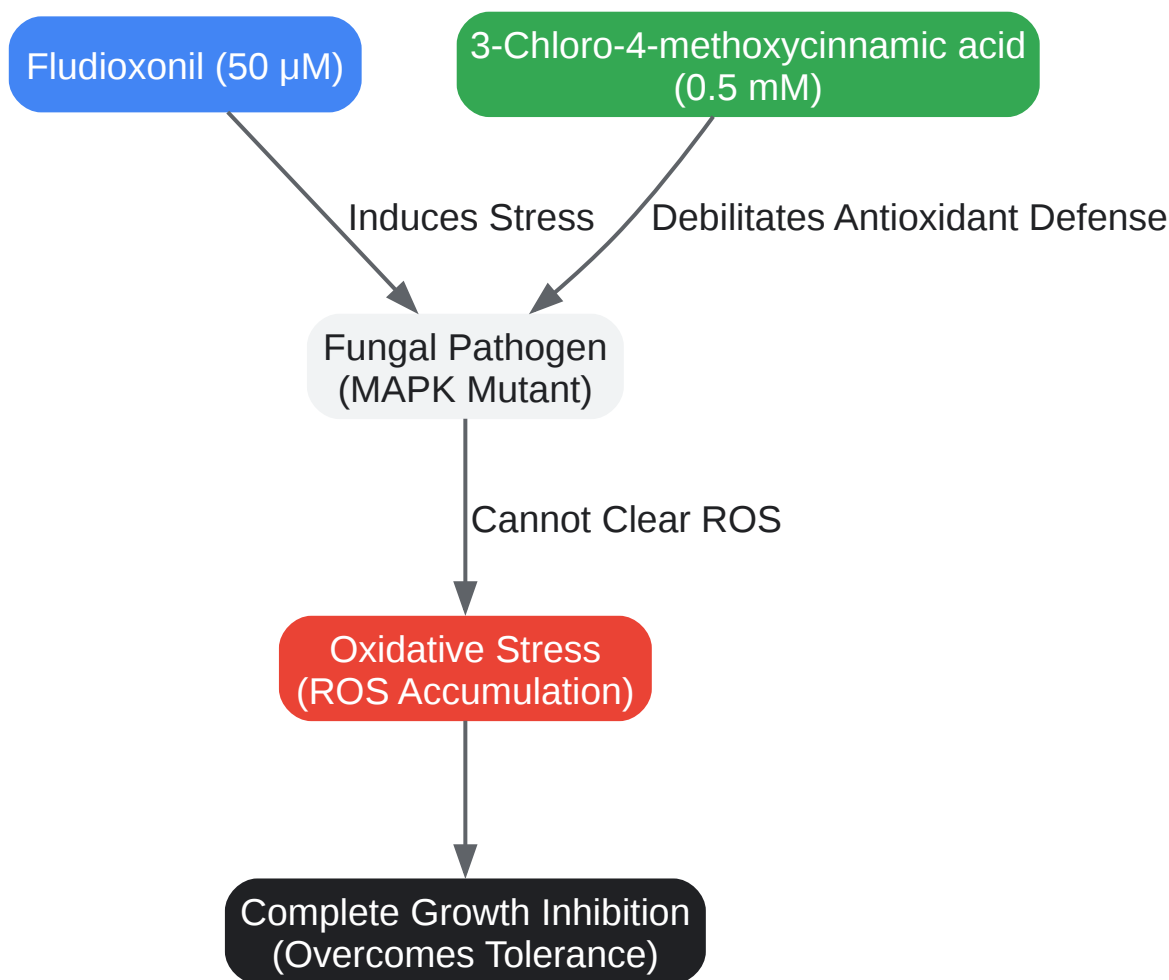
Causality note: The formation of these chlorinated derivatives is thermodynamically favorable. Because these byproducts are significantly more water-soluble than the highly lipophilic parent EHMC, they exhibit greater mobility in aquatic ecosystems, necessitating rigorous environmental monitoring[2].

Pharmacological Application: Antifungal Chemosensitization

Beyond its role as a synthetic intermediate and environmental degradant, **3-chloro-4-methoxycinnamic acid** has demonstrated profound utility in overcoming antifungal tolerance. Fungal pathogens, such as *Aspergillus fumigatus*, frequently develop resistance to frontline phenylpyrrole fungicides (e.g., fludioxonil) via mutations in their Mitogen-Activated Protein Kinase (MAPK) signaling pathways[3].

Mechanism of Action

Fludioxonil typically functions by inducing severe oxidative stress within the fungal cell. However, fungi with mutated MAPK systems (e.g., *sakAΔ* or *mpkCΔ* mutants) can sometimes bypass this stress. **3-Chloro-4-methoxycinnamic acid** acts as an "intervention catalyst." At sub-fungicidal concentrations (0.5 mM), it systematically debilitates the cellular antioxidant defense system (specifically targeting glutathione reductase pathways). When co-applied with fludioxonil, the compromised MAPK mutants are rendered completely incapable of clearing the accumulating Reactive Oxygen Species (ROS), leading to rapid cell death and the reversal of drug tolerance[3].



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Synergistic antifungal mechanism overcoming fludioxonil tolerance in MAPK mutants.

Checkerboard Assay Protocol for Synergy Validation

To empirically validate this synergistic causality, researchers must employ a self-validating checkerboard assay:

- **Inoculum Preparation:** Prepare a standardized spore suspension (104 CFU/mL) of the *A. fumigatus* MAPK mutant strain.
- **Matrix Dilution:** In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute fludioxonil horizontally (0 to 50 μM) and **3-chloro-4-methoxycinnamic acid** vertically (0 to 0.5 mM)[3].

- Incubation: Inoculate the wells and incubate at 35°C for 48 to 72 hours.
- System Validation (FICI Calculation): Measure the optical density (OD₆₀₀) to determine the Minimum Inhibitory Concentration (MIC) of the combination. Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 mathematically validates a synergistic interaction, proving that the cinnamic acid derivative successfully sensitized the pathogen to the primary drug.

References

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- Title: Experimental and theoretical studies on the photodegradation of 2-ethylhexyl 4-methoxycinnamate in the presence of reactive oxygen and chlorine species Source: ResearchGate (Environmental Chemistry Literature) URL:[[Link](#)]
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